molecular formula C19H14FN5O2 B7172652 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B7172652
M. Wt: 363.3 g/mol
InChI Key: ZNTPEPKSNUYNNJ-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine atom, an imidazole ring, and an oxadiazole ring, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-16-9-13(1-6-17(16)25-8-7-21-11-25)10-22-19(26)15-4-2-14(3-5-15)18-23-12-27-24-18/h1-9,11-12H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPEPKSNUYNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the imidazole and oxadiazole intermediates with a benzamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the imidazole ring may interact with metal ions in enzyme active sites, while the oxadiazole ring can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide
  • N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide
  • N-[(3-methyl-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Uniqueness

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

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